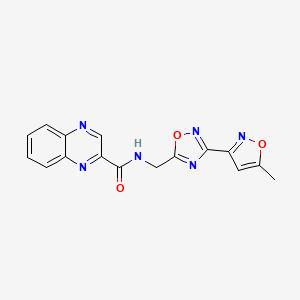
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline derivatives have been studied extensively due to their wide range of biological activities, such as antitumor, anti-inflammatory, anti-diabetic, analgesic, and antiulcer activities . Compounds having a quinoxaline nucleus possess a broad range of biological activities .
Synthesis Analysis
Treatment of quinoxaline-2,3-dicarboxylic acid anhydride with some sulfonamides gave 3-sulfamoylphenylcarbamoylquinoxaline-2-carboxylic acid derivatives . While fusing the anhydride with the same sulfonamides produced the corresponding 3-sulfamoylphenylcarbamoylquinoxalines . On refluxing 3-sulfamoylphenylcarbamoyl derivatives with acetic anhydride gave the pyrrolo[3,4-d]quinoxaline derivatives .Molecular Structure Analysis
The imide linkage in the latter compound was opened via its reaction with amines under fusion conditions and quinoxalin-2,3-diamides were obtained .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the treatment of quinoxaline-2,3-dicarboxylic acid anhydride with sulfonamides, fusing the anhydride with sulfonamides, and refluxing 3-sulfamoylphenylcarbamoyl derivatives with acetic anhydride .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Quinoxaline derivatives, including those fused with tetrazoles and oxadiazoles, have been synthesized and identified to possess a range of pharmacological activities, such as anti-inflammatory, analgesic, and anticonvulsant properties. These compounds have been recognized for their importance in drug design due to their ability to act as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, making them significant moieties in medicinal chemistry (Kethireddy et al., 2017).
Antimicrobial Activities
Some quinoline derivatives containing azole nuclei have been synthesized and evaluated for their antimicrobial activities. The compounds exhibited good to moderate activity against a variety of microorganisms, highlighting their potential in addressing bacterial and fungal infections (Özyanik et al., 2012).
Catalysis and Compound Transformation
Research on bidentate auxiliaries derived from isoxazole and oxazole carboxamide moieties for Pd-catalyzed C(sp3)-H bond activation has shown promising results. Specifically, compounds like 5-methylisoxazole-3-carboxamide (MICA) have directed the activation of inert γ-C(sp3)-H bonds for C-C bond formation, leading to the synthesis of γ-substituted non-natural amino acids. This indicates a potential application in the synthesis of novel compounds through selective bond activation (Pasunooti et al., 2015).
PARP-1 Inhibitors for Therapeutic Applications
Quinoline-8-carboxamides have been designed and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design due to its role in DNA repair and cell death. These inhibitors have shown therapeutic potential across a wide variety of activities, with some compounds demonstrating potent inhibitory effects. The design of these compounds leverages an intramolecular hydrogen bond to maintain the required pharmacophore conformation, indicating the nuanced approach needed in designing effective PARP-1 inhibitors (Lord et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound “N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide” is a derivative of quinoxaline . Quinoxaline derivatives have been studied for their wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects . .
Mode of Action
Given its structural similarity to other quinoxaline derivatives, it may share similar mechanisms of action, such as interacting with various enzymes or receptors to exert its effects .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, but the specifics would depend on the exact structure of the compound and its targets .
Result of Action
The compound has been associated with anti-inflammatory, analgesic, and antitumor activities . .
Eigenschaften
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3/c1-9-6-12(21-24-9)15-20-14(25-22-15)8-18-16(23)13-7-17-10-4-2-3-5-11(10)19-13/h2-7H,8H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDZNBPDGFEFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

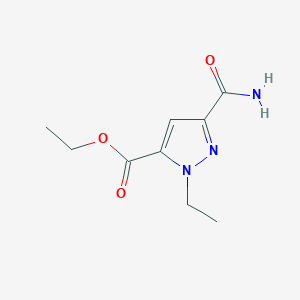
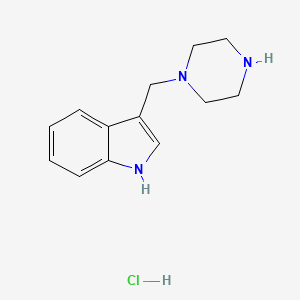
![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)

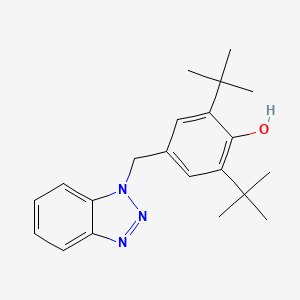
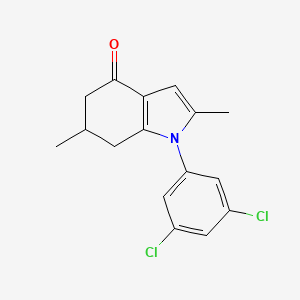
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)
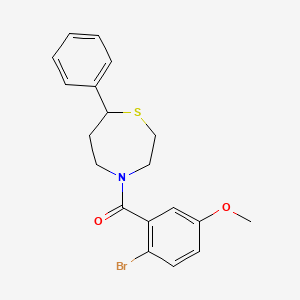
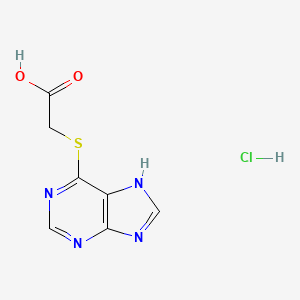
![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)

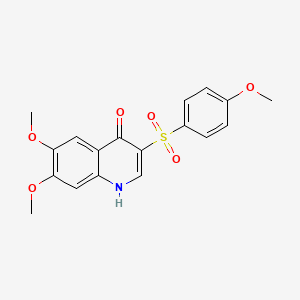
![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)